molecular formula C24H20N2O B5349897 4,5-diphenyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone

4,5-diphenyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B5349897
M. Wt: 352.4 g/mol
InChI Key: VOERGNCORYZWAF-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-diphenyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone, commonly known as DPPV, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPPV has been extensively studied for its various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of DPPV is not fully understood. However, studies have shown that DPPV induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. DPPV has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
DPPV has been shown to have several biochemical and physiological effects. Studies have shown that DPPV inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a role in cancer progression and inflammation. DPPV has also been shown to decrease the expression of genes involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of using DPPV in lab experiments is its ability to inhibit the activity of enzymes involved in cancer progression and inflammation. However, one limitation of using DPPV in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of DPPV. One potential direction is the development of DPPV analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of DPPV in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of DPPV and its potential therapeutic applications.

Synthesis Methods

DPPV can be synthesized through several methods, including the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

DPPV has been extensively studied for its potential therapeutic applications. Several studies have shown that DPPV exhibits anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DPPV has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24-25-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(26-24)20-14-8-3-9-15-20/h1-17,23H,(H2,25,26,27)/b17-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERGNCORYZWAF-WUKNDPDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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